6-Methoxy-8-nitroquinoline

CAS No.: 85-81-4

Cat. No.: VC3689158

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85-81-4 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 6-methoxy-8-nitroquinoline |

| Standard InChI | InChI=1S/C10H8N2O3/c1-15-8-5-7-3-2-4-11-10(7)9(6-8)12(13)14/h2-6H,1H3 |

| Standard InChI Key | MIMUSZHMZBJBPO-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-] |

| Canonical SMILES | COC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-] |

| Melting Point | 159.0 °C |

Introduction

Chemical Properties and Structure

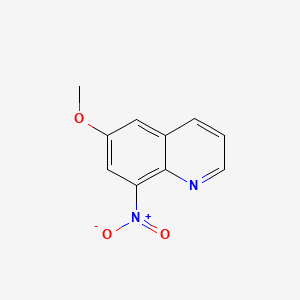

6-Methoxy-8-nitroquinoline has the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.1821 grams per mole . The compound consists of a quinoline core structure with a methoxy group (-OCH₃) at position 6 and a nitro group (-NO₂) at position 8. The IUPAC Standard InChIKey for this compound is MIMUSZHMZBJBPO-UHFFFAOYSA-N, and its CAS Registry Number is 85-81-4 . Alternative names for this compound include 8-Nitro-6-methoxyquinoline and methyl 8-nitro-6-quinolyl ether .

The compound's structure includes a nitrogen-containing heterocyclic aromatic system, which contributes to its chemical stability and reactivity. The presence of the methoxy group at position 6 affects the electron density within the aromatic system, while the nitro group at position 8 enhances the compound's reactivity in various chemical transformations . These structural features contribute to the compound's unique chemical properties, including its fluorescence characteristics and biological activities.

The nitro group in 6-Methoxy-8-nitroquinoline particularly enhances its reactivity, making it an excellent candidate for various chemical transformations and applications. This functional group can undergo reduction to form an amino group, opening pathways for further chemical modifications and the synthesis of derivative compounds . The combination of the electron-donating methoxy group and the electron-withdrawing nitro group creates an interesting electronic distribution within the molecule, affecting its spectroscopic properties and reactivity patterns.

Synthesis Methods

The synthesis of 6-Methoxy-8-nitroquinoline and related compounds has been well-documented in scientific literature. One established method involves the nitration of 6-methoxyquinoline at position 8, utilizing specific reaction conditions to ensure selectivity and yield. According to research published in ACS Omega, the synthesis of related compounds begins with using silver nitrate, trimethylacetic acid, and 10% H₂SO₄, followed by the addition of ammonium persulfate in water .

A general procedure for the synthesis of 5-substituted-2-tert-butyl-6-methoxy-8-nitroquinolines, which are related compounds, involves dissolving the starting materials in acetonitrile (CH₃CN) and heating the reaction mixture to 80°C. Silver nitrate, trimethylacetic acid, and 10% H₂SO₄ are then added to the reaction mixture. A freshly prepared solution of ammonium persulfate in water is added dropwise to the preheated mixture during a 10-minute period . After the reaction proceeds with the evolution of carbon dioxide, the mixture is poured onto ice and made alkaline by adding 30% aqueous NH₄OH solution. The product is then extracted with ethyl acetate, washed with brine solution, dried over Na₂SO₄, and purified through column chromatography .

Further chemical transformations of 6-Methoxy-8-nitroquinoline can be achieved through reduction of the nitro group to an amino group. This reduction can be performed using Raney nickel in absolute ethanol under hydrogen pressure, as described in the synthesis of related compounds . The resulting 6-methoxy-8-aminoquinoline can serve as an intermediate for further functionalization, such as in the synthesis of 8-quinolinamines, which have demonstrated significant biological activities including antimalarial, antileishmanial, and antimicrobial properties .

Spectroscopic Characteristics

The spectroscopic properties of 6-Methoxy-8-nitroquinoline have been studied using various techniques, including Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy . These spectroscopic studies provide valuable information about the compound's structure, functional groups, and electronic transitions.

A comprehensive study published in Taylor & Francis Online examined the 6-Methoxy-8-nitroquinoline hydrogen sulfate (6M8NQHS) using density functional theory (DFT) with B3LYP method and LANL2DZ basis set through the Gaussian 09 program . The study included both experimental and theoretical investigations of the compound's vibrational and spectroscopic properties, providing detailed assignments of vibrational wavenumbers .

The UV-Vis absorption spectrum of 6-Methoxy-8-nitroquinoline reveals characteristic π to π* and n to π* electronic transitions, which were observed experimentally in acetone solution and also simulated using computational methods . These electronic transitions are influenced by the compound's aromatic structure, as well as the electronic effects of the methoxy and nitro substituents.

Infrared (IR) spectroscopy of 6-Methoxy-8-nitroquinoline, as recorded in the NIST WebBook, shows characteristic absorption bands corresponding to various functional groups and structural features of the molecule . These include bands associated with the aromatic C-H stretching, C=C and C=N stretching in the aromatic rings, C-O-C stretching of the methoxy group, and symmetric and asymmetric stretching of the nitro group . These spectroscopic data provide valuable fingerprint information for the identification and characterization of the compound.

Applications

Pharmaceutical Research

6-Methoxy-8-nitroquinoline serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs . The compound's unique structural features and reactivity make it valuable in the design and synthesis of drug candidates with specific biological activities.

The compound has shown promise in the development of antimalarial drugs, as related 8-quinolinamines have demonstrated potent activity against drug-sensitive and drug-resistant strains of Plasmodium falciparum . These related compounds were also 100% curative against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelli nigeriensis infection in mice . The antimalarial activity of these compounds suggests that 6-Methoxy-8-nitroquinoline and its derivatives may have potential in addressing challenges in malaria treatment, particularly in cases of drug resistance.

Recent research has also highlighted the potential of 6-Methoxy-8-nitroquinoline hydrogen sulfate (6M8NQHS) as a cervical cancer drug . Molecular docking analysis has confirmed that this compound inhibits the action of human p38a Mitogen-activated protein kinase 14, which is linked to cervical cancer . In vitro cytotoxicity studies using the MTT assay demonstrated that 6M8NQHS inhibits cervical cancer cell lines (ME180) more effectively than breast cancer cell lines (MDA MB 231), suggesting potential specificity in its anticancer activity .

Fluorescent Probes and Imaging

One of the most notable properties of 6-Methoxy-8-nitroquinoline is its strong fluorescence, which makes it an excellent candidate for use in fluorescent probes and sensors . The compound is used in the creation of fluorescent probes for biological imaging, allowing researchers to track cellular processes in real-time . This application leverages the compound's unique spectroscopic properties, particularly its fluorescence characteristics, which are influenced by the electronic effects of the methoxy and nitro substituents.

The development of fluorescent probes based on 6-Methoxy-8-nitroquinoline involves chemical modifications to optimize properties such as excitation and emission wavelengths, quantum yield, photostability, and solubility in biological media. These modifications can be achieved through various synthetic strategies, including functionalization of the quinoline core or modification of the existing substituents.

Fluorescent probes based on 6-Methoxy-8-nitroquinoline and related compounds have potential applications in various areas of biological research, including cell biology, molecular biology, and medical diagnostics. These probes can be used to visualize specific cellular structures, track molecular interactions, monitor enzymatic activities, or detect analytes of interest in biological samples.

Analytical Chemistry

In analytical chemistry, 6-Methoxy-8-nitroquinoline acts as a reagent for detecting and quantifying metal ions, enhancing the accuracy of environmental monitoring . The compound's ability to form complexes with metal ions, coupled with its fluorescence properties, makes it valuable in the development of sensitive and selective analytical methods.

The application of 6-Methoxy-8-nitroquinoline in metal ion detection typically involves the formation of fluorescent complexes with specific metal ions, resulting in changes in fluorescence intensity, excitation/emission wavelengths, or other spectroscopic properties. These changes can be correlated with the concentration of the metal ions, enabling quantitative analysis.

The development of analytical methods based on 6-Methoxy-8-nitroquinoline involves optimization of various parameters, including pH, temperature, solvent composition, and reaction time, to achieve optimal sensitivity, selectivity, and reproducibility. These methods can be applied in environmental monitoring, food safety analysis, clinical diagnostics, and industrial quality control.

Material Science

6-Methoxy-8-nitroquinoline is applied in the development of advanced materials, including polymers and coatings, which benefit from its unique chemical properties . The compound's aromatic structure, coupled with its functional groups, can contribute to the physical, chemical, and optical properties of materials.

In polymer science, 6-Methoxy-8-nitroquinoline can be incorporated into polymer structures as a pendant group or as part of the main chain, imparting specific properties such as fluorescence, photoreactivity, or metal-binding capability. These functionalized polymers have potential applications in areas such as sensing, imaging, and catalysis.

The application of 6-Methoxy-8-nitroquinoline in coatings involves the utilization of its chemical properties to enhance coating performance in terms of adhesion, durability, or functionality. For example, the compound's ability to interact with specific substrates or to respond to external stimuli such as light or chemical agents can be exploited in the development of smart coatings for various applications.

Biological Activities

Antimalarial Properties

Compounds related to 6-Methoxy-8-nitroquinoline, particularly 8-quinolinamines derived from similar structures, have demonstrated significant antimalarial activity. Research published in ACS Omega reported that several of these compounds (identified as compounds 46-49) produced potent antimalarial activity in vitro against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . The same compounds were 100% curative against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelli nigeriensis infection in mice .

The structure-activity relationship studies of these related compounds revealed that the presence of a pentyloxy group at the C-5 position of the quinoline ring, along with other specific structural features, contributed to their antimalarial efficacy . These findings provide valuable insights for the development of new antimalarial agents based on the quinoline scaffold, including potential derivatives of 6-Methoxy-8-nitroquinoline.

The antimalarial activity of these quinoline compounds is particularly significant in the context of increasing drug resistance in malaria parasites, which poses a major challenge to malaria control and elimination efforts globally. The development of new antimalarial agents with novel mechanisms of action or the ability to overcome existing resistance mechanisms is a priority in antimalarial drug research.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of 6-Methoxy-8-nitroquinoline hydrogen sulfate (6M8NQHS). A study published in Taylor & Francis Online reported that 6M8NQHS inhibits the action of human p38a Mitogen-activated protein kinase 14, which is linked to cervical cancer . This finding was confirmed through molecular docking analysis, which provides insights into the molecular interactions between the compound and its biological target.

In vitro cytotoxicity studies using the MTT assay demonstrated that 6M8NQHS inhibits cervical cancer cell lines (ME180) more effectively than breast cancer cell lines (MDA MB 231) . This differential activity suggests a potential specificity in the compound's anticancer effects, which could be advantageous in the development of targeted cancer therapies.

The study concluded that 6M8NQHS has potential as a cervical cancer drug, paving the way for further research into the development of new treatments for this type of cancer . These findings highlight the importance of 6-Methoxy-8-nitroquinoline and its derivatives in cancer research and therapeutic development.

Antimicrobial Properties

Compounds related to 6-Methoxy-8-nitroquinoline have demonstrated antimicrobial activity against various pathogens. Research published in ACS Omega reported that several 8-quinolinamines and their derivatives exhibited activity against opportunistic pathogenic infections such as Cryptococcus neoformans, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA) with impressive IC50 values (≥ 0.58, ≥1.33, and ≥1.38 μg/mL, respectively) .

Some of these compounds also showed activity against Mycobacterium intracellulare, with several analogues demonstrating bactericidal effects at concentrations of 5.0 and 10.0 μg/mL . The study noted that certain analogues displayed a broad spectrum of antibacterial activities, exhibiting promising inhibition of all tested strains at low micromolar concentrations .

Importantly, none of the tested analogues exhibited cytotoxicity at the highest test concentration, confirming their selectivity for pathogenic infections over host cells . This selective antimicrobial activity is a desirable characteristic in the development of new antimicrobial agents, as it minimizes potential side effects associated with host cell toxicity.

Molecular Docking and Computational Studies

Computational studies have provided valuable insights into the structural, electronic, and biological properties of 6-Methoxy-8-nitroquinoline and its derivatives. Research published in Taylor & Francis Online utilized density functional theory (DFT) to investigate 6-Methoxy-8-nitroquinoline hydrogen sulfate (6M8NQHS), employing the B3LYP method with a LANL2DZ basis set using the Gaussian 09 program .

The computational studies included the optimization of the molecular structure and calculation of harmonic vibrational frequencies, which were compared with experimental data from FT-IR and FT-Raman spectroscopy . This comparison allows for the validation of the computational model and provides a more complete understanding of the compound's vibrational modes and structural characteristics.

Mulliken atomic charge distribution and molecular electrostatic potential surface analysis were performed to identify the molecule's reactive sites . These analyses provide insights into the electronic distribution within the molecule and highlight regions that are likely to interact with other molecules or biological targets.

Molecular docking studies were conducted to investigate the interaction between 6M8NQHS and human p38a Mitogen-activated protein kinase 14, a protein linked to cervical cancer . These studies confirmed that 6M8NQHS inhibits the action of this protein, providing a molecular basis for its observed anticancer activity against cervical cancer cell lines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume